molecular formula C10H7Cl2N3OS B6264796 2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide CAS No. 885269-65-8

2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide

Cat. No.: B6264796
CAS No.: 885269-65-8
M. Wt: 288.15 g/mol
InChI Key: XKRAEVTXUCZPFP-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide typically involves the reaction of 4-chlorophenylhydrazine with carbon disulfide and chloroacetyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate thiadiazole ring, which is then acylated to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the thiadiazole ring in 2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide is a key feature that distinguishes it from other similar compounds. This ring structure is associated with a range of biological activities, making the compound a valuable candidate for further research and development .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide involves the reaction of 4-chlorobenzenesulfonyl chloride with thiosemicarbazide to form 3-(4-chlorophenyl)-1,2,4-thiadiazol-5-amine, which is then reacted with chloroacetyl chloride to form 2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide.", "Starting Materials": [ "4-chlorobenzenesulfonyl chloride", "thiosemicarbazide", "chloroacetyl chloride" ], "Reaction": [ "4-chlorobenzenesulfonyl chloride is reacted with thiosemicarbazide in the presence of a base such as triethylamine to form 3-(4-chlorophenyl)-1,2,4-thiadiazol-5-amine.", "The resulting 3-(4-chlorophenyl)-1,2,4-thiadiazol-5-amine is then reacted with chloroacetyl chloride in the presence of a base such as pyridine to form 2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide.", "The final product can be purified by recrystallization from a suitable solvent such as ethanol." ] }

CAS No.

885269-65-8

Molecular Formula

C10H7Cl2N3OS

Molecular Weight

288.15 g/mol

IUPAC Name

2-chloro-N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide

InChI

InChI=1S/C10H7Cl2N3OS/c11-5-8(16)13-10-14-9(15-17-10)6-1-3-7(12)4-2-6/h1-4H,5H2,(H,13,14,15,16)

InChI Key

XKRAEVTXUCZPFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NSC(=N2)NC(=O)CCl)Cl

Purity

95

Origin of Product

United States

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